(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide
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Overview
Description
(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes cyano, furyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with cyano compounds under basic conditions to form the propenamide backbone.
Furyl and Pyrrolidinyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Involvement: Participating in biochemical pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE: shares structural similarities with other propenamide derivatives, such as:
Uniqueness
The uniqueness of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H17N3O3/c18-11-13(17(21)19-12-15-4-3-9-22-15)10-14-5-6-16(23-14)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8,12H2,(H,19,21)/b13-10+ |
InChI Key |
FESDQGRENMSUNO-JLHYYAGUSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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